

(6-Amino-3-Pyridinyl)Methanol CAS number 113293-71-3

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Compound of Interest

Compound Name: (6-Amino-3-Pyridinyl)Methanol

Cat. No.: B050438

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An In-Depth Technical Guide to **(6-Amino-3-Pyridinyl)Methanol** (CAS 113293-71-3)

Introduction

(6-Amino-3-Pyridinyl)Methanol, with CAS number 113293-71-3, is a multifunctional pyridine derivative that serves as a critical synthetic intermediate and versatile building block in advanced chemical research and drug development.^[1] Its structure, which features a pyridine ring substituted with both a primary amino group and a hydroxymethyl group, makes it an exceptionally useful scaffold for constructing more complex molecules.^[1] This guide provides a comprehensive technical overview of its properties, synthesis, reactivity, and applications for researchers, scientists, and drug development professionals.

Physicochemical Properties

The fundamental properties of **(6-Amino-3-Pyridinyl)Methanol** are summarized below. This data is essential for its handling, characterization, and use in synthetic applications.

Property	Value
CAS Number	113293-71-3[2][3]
Molecular Formula	C ₆ H ₈ N ₂ O[1][3]
Molecular Weight	124.14 g/mol [1][3]
IUPAC Name	(6-aminopyridin-3-yl)methanol[3]
InChI Key	TXPRFSOGPYITOT-UHFFFAOYSA-N[1]
SMILES	NC1=NC=C(CO)C=C1[3]

Synthesis and Purification

The most common synthetic route to **(6-Amino-3-Pyridinyl)Methanol** involves the reduction of an esterified precursor derived from 6-aminonicotinic acid.[1][4]

Experimental Protocol: Two-Step Synthesis

This protocol details the synthesis from 6-aminonicotinic acid, involving an initial esterification followed by reduction.

Step 1: Esterification of 6-Aminonicotinic Acid

- Slowly add concentrated sulfuric acid (0.5 eq.) to a solution of 6-aminonicotinic acid (1.0 eq.) in ethanol.[4]
- Heat the reaction mixture to reflux and maintain for 16 hours.[4]
- After the reaction is complete, cool the mixture and carefully pour it into a concentrated aqueous solution of sodium carbonate (Na₂CO₃) to neutralize the acid.[4]
- Extract the aqueous phase three times with ethyl acetate (EtOAc).[4]
- Combine the organic phases and concentrate under reduced pressure to yield the ethyl 6-aminonicotinate intermediate.

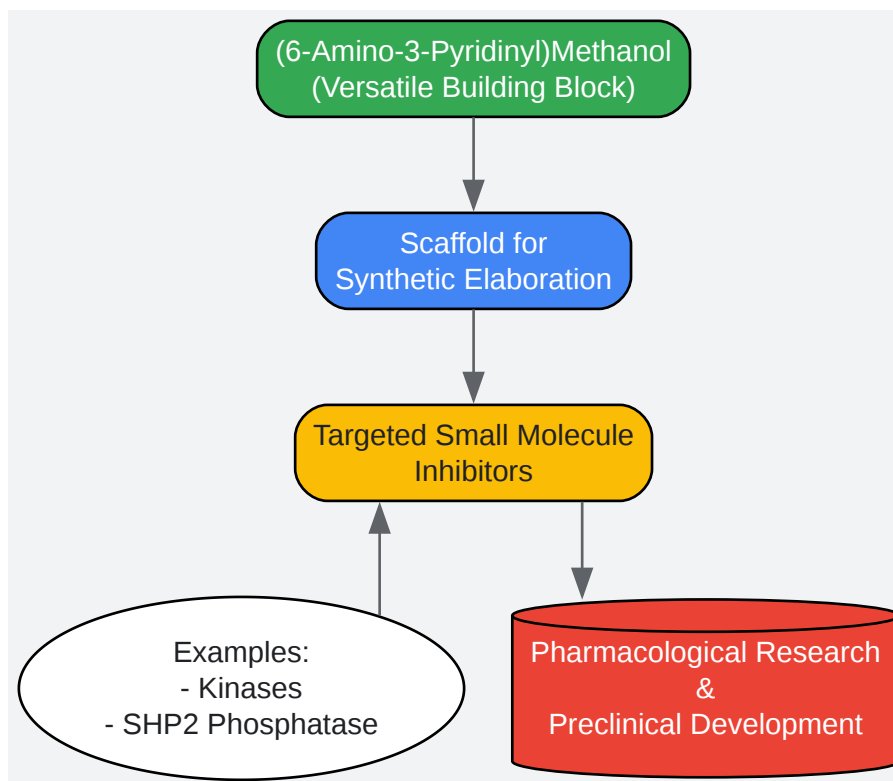
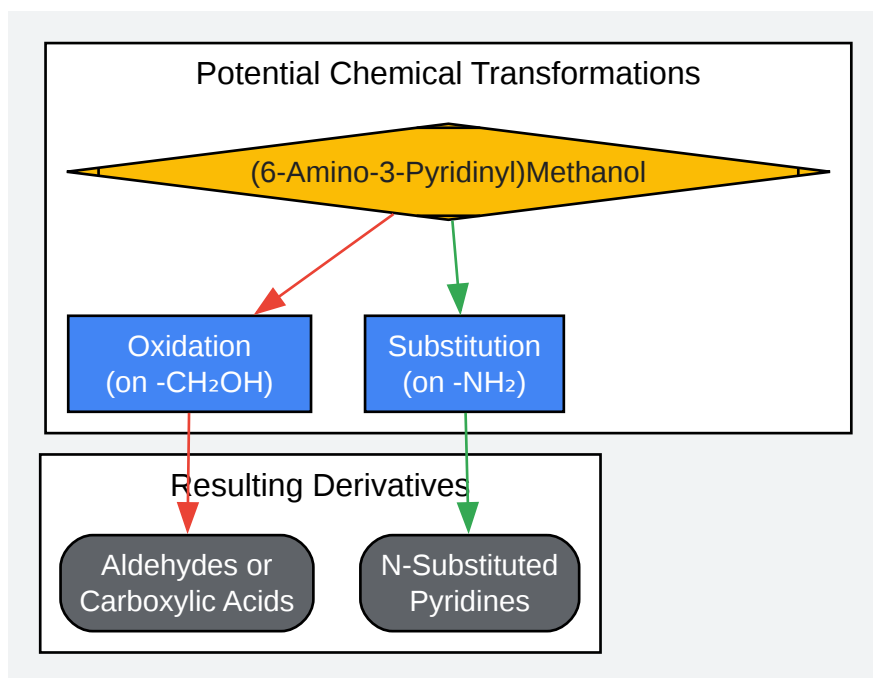
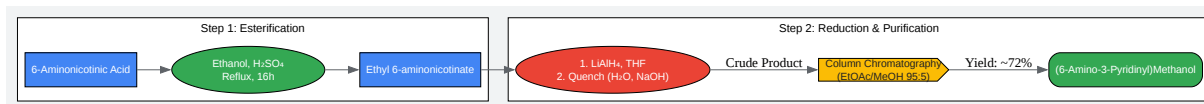
Step 2: Reduction to **(6-Amino-3-Pyridinyl)Methanol**

- Dissolve the concentrated residue (ethyl 6-aminonicotinate) in anhydrous tetrahydrofuran (THF).[4]
- Cool the solution to -60°C and slowly add lithium aluminium hydride (LiAlH₄) (3.0 eq.).[4]
- Gradually warm the reaction mixture to 0°C and then heat to reflux for 1 hour.[4]
- Cool the reaction to room temperature and quench by the sequential addition of water and a 5N aqueous sodium hydroxide (NaOH) solution.[4]
- Remove the resulting precipitate by filtration.[4]
- Concentrate the filtrate under reduced pressure to obtain the crude product.[4]

Purification Protocol

To achieve high purity (>97%), the crude product can be purified using the following method:

- Column Chromatography: The residue is purified by flash column chromatography.[4]
 - Stationary Phase: Silica gel.
 - Eluent: A mixture of ethyl acetate and methanol (EtOAc/MeOH 95:5) is typically used.[4]
- Recrystallization: Further purification can be achieved by recrystallization, often using ethanol/water mixtures.[1]



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